molecular formula C15H19BrN2O B3107488 [2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide CAS No. 1609409-48-4

[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide

Cat. No. B3107488
CAS RN: 1609409-48-4
M. Wt: 323.23
InChI Key: DYNQDPKJOVIFKY-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609409-48-4 . It has a molecular weight of 323.23 . The IUPAC name for this compound is 2-(4-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2O.BrH/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14;/h2-8,10,16H,9,11-12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Microwave-Assisted Synthesis : A study demonstrated the effective microwave-assisted synthesis of carboxamides using primary aliphatic amines, which might include derivatives of 2-(4-Methoxyphenyl)ethylamine hydrobromide (Milosevic et al., 2015).

  • Chemical Reactions for Synthesis of Complex Molecules : Another study explored the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates, showcasing the versatility of compounds like 2-(4-Methoxyphenyl)ethylamine hydrobromide in creating complex molecules (Shimizu et al., 2010).

  • Kinetics and Mechanism of Ring Transformation : A detailed study on the kinetics and mechanism of ring transformation involving a similar compound suggests potential insights into the behavior of 2-(4-Methoxyphenyl)ethylamine hydrobromide in chemical reactions (Sedlák et al., 2003).

  • Tellurated Schiff Bases Formation : Research on tellurated Schiff bases formation using compounds related to 2-(4-Methoxyphenyl)ethylamine hydrobromide indicates its potential application in complexation reactions with various metals (Kumar et al., 2004).

  • Application in Polymer Solar Cells : A study highlights the use of an amine-based compound in polymer solar cells, suggesting possible applications of 2-(4-Methoxyphenyl)ethylamine hydrobromide in renewable energy technologies (Lv et al., 2014).

  • Molecular Structure Characterization : The precise characterization of a similar compound's structure, as explored in a study, can provide insights into the molecular configuration of 2-(4-Methoxyphenyl)ethylamine hydrobromide (Tessler & Goldberg, 2004).

  • Synthesis of Antidepressant Drug Levetiracetam : A research paper outlines an asymmetric synthesis method for levetiracetam using a compound similar to 2-(4-Methoxyphenyl)ethylamine hydrobromide, indicating its potential in pharmaceutical applications (Raju et al., 2014).

These studies collectively demonstrate the broad range of scientific applications for 2-(4-Methoxyphenyl)ethylamine hydrobromide, from chemical synthesis to potential uses in renewable energy and pharmaceuticals.

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.BrH/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14;/h2-8,10,16H,9,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNQDPKJOVIFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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